molecular formula C7H8BrNS B8568649 3-Bromo-5-methylsulfanylmethyl-pyridine

3-Bromo-5-methylsulfanylmethyl-pyridine

Cat. No.: B8568649
M. Wt: 218.12 g/mol
InChI Key: AQHCASFAXSEDRH-UHFFFAOYSA-N
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Description

3-Bromo-5-methylsulfanylmethyl-pyridine is a versatile brominated pyridine derivative designed for use in chemical synthesis and pharmaceutical research. This compound features a bromine atom at the 3-position and a methylsulfanylmethyl group at the 5-position of the pyridine ring, making it a valuable bifunctional intermediate for constructing complex molecules. Its structure is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce the pyridine scaffold into larger molecular frameworks. The methylsulfanylmethyl moiety can also serve as a handle for further functionalization, including oxidation to sulfone or sulfoxide groups, which are common in medicinal chemistry to fine-tune the properties of drug candidates. As a key building block in drug discovery, this compound is particularly useful in the development of kinase inhibitors and other targeted therapies. Pyridine cores are frequently found in ligands for various enzymes and receptors. This reagent is offered in high purity to ensure consistency and reliability in your experimental results. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

3-bromo-5-(methylsulfanylmethyl)pyridine

InChI

InChI=1S/C7H8BrNS/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3

InChI Key

AQHCASFAXSEDRH-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Bromo-5-methylsulfanylmethyl-pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and reactivity:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties Applications/Reactivity
This compound Br (3), SCH₃ (5) C₆H₆BrNS 204.09 Predicted density: ~1.7–1.8 g/cm³ (est.) Nucleophilic substitution, Suzuki coupling
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine Br (3), Cl (5), SCH₃ (2) C₆H₅BrClNS 238.53 Density: 1.73 g/cm³; Boiling point: 266.4°C Dual halogen reactivity (Br/Cl)
3-Bromo-5-methoxypyridine Br (3), OCH₃ (5) C₆H₆BrNO 188.02 Lower density (est. ~1.4–1.5 g/cm³) Alkoxy-directed electrophilic substitution
3-Bromo-5-ethoxypyridine Br (3), OCH₂CH₃ (5) C₇H₈BrNO 202.05 Higher lipophilicity vs. methoxy analog Agrochemical intermediates
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine Br (3), F (5), CF₃ (2) C₇H₂BrF₄N 256.00 Strong electron-withdrawing (CF₃/F) Fluorinated drug scaffolds
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (5), Cl (6), SO₂Cl (3) C₅H₂BrCl₂NO₂S 297.95 High reactivity (sulfonyl chloride group) Sulfonamide synthesis

Key Findings

Electronic Effects
  • Electron-Donating Groups : The methylthio (-SCH₃) group in the target compound donates electrons via resonance, making the pyridine ring less electron-deficient compared to analogs with electron-withdrawing groups (e.g., -CF₃ in ). This enhances nucleophilic aromatic substitution (SNAr) reactivity at the bromine site .
  • Electron-Withdrawing Groups : Compounds like 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine () exhibit reduced nucleophilicity but increased stability in electrophilic environments due to the -CF₃ and -F groups.
Physical Properties
  • Density : The methylthio group’s sulfur atom contributes to higher density (~1.7–1.8 g/cm³ est.) compared to methoxy analogs (~1.4–1.5 g/cm³) .
  • Boiling Points : Halogenated derivatives (e.g., 3-Bromo-5-chloro-2-(methylsulfanyl)pyridine) show elevated boiling points (~266°C) due to increased molecular weight and polarity .

Preparation Methods

Directed Bromination via Electrophilic Aromatic Substitution

The introduction of bromine at the 3-position of pyridine derivatives often relies on electrophilic aromatic substitution (EAS) under controlled conditions. For 5-methylsulfanylmethyl-pyridine, the electron-donating methylsulfanylmethyl group at position 5 may direct bromination to the meta position (C-3) due to its +M (mesomeric) effect. A method analogous to the synthesis of 3-bromopyridine involves reacting the substrate with bromine in concentrated sulfuric acid at elevated temperatures (130–140°C).

Example Protocol

  • Substrate Preparation : 5-Methylsulfanylmethyl-pyridine (1.0 equiv) is dissolved in 95% sulfuric acid.

  • Bromination : Bromine (3.7 equiv) is added dropwise at 0°C, followed by heating to 135°C for 8 hours.

  • Workup : The mixture is cooled, neutralized with 6N NaOH to pH 8, and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification : Distillation or column chromatography yields 3-bromo-5-methylsulfanylmethyl-pyridine.

Challenges :

  • Competing ortho/para bromination may occur if steric or electronic effects destabilize the meta pathway.

  • The methylsulfanylmethyl group’s stability under strong acidic conditions requires validation.

Sequential Functionalization: Sulfur Incorporation Followed by Bromination

Thioether Formation via Nucleophilic Substitution

A two-step approach involves first introducing the methylsulfanylmethyl group to a bromopyridine precursor. For instance, 3-bromo-5-chloromethyl-pyridine can undergo nucleophilic substitution with methanethiol:

3-Bromo-5-chloromethyl-pyridine+NaSCH3This compound+NaCl\text{3-Bromo-5-chloromethyl-pyridine} + \text{NaSCH}_3 \rightarrow \text{this compound} + \text{NaCl}

Reaction Conditions :

  • Solvent: DMF or THF

  • Temperature: 60–80°C

  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

  • Yield: ~70–85% (estimated based on analogous thioether formations).

Bromination of 5-Methylsulfanylmethyl-pyridine

Following sulfur incorporation, bromination at C-3 can be achieved using HBr/H2_2O2_2 systems, as demonstrated for 3-bromopyridine synthesis:

Procedure :

  • Substrate : 5-Methylsulfanylmethyl-pyridine (1.0 equiv) is mixed with 48% HBr.

  • Oxidation : 30% H2_2O2_2 (1.5 equiv) is added at 70–120°C for 12–24 hours.

  • Isolation : Neutralization with NaOH, extraction, and vacuum distillation yield the product.

Advantages :

  • Avoids harsh bromine gas handling.

  • Higher functional group tolerance compared to H2_2SO4_4-mediated routes.

Pyridine Ring Construction with Pre-installed Substituents

Hantzsch Dihydropyridine Synthesis Modifications

The Hantzsch synthesis can be adapted to incorporate bromine and methylsulfanylmethyl groups during pyridine ring formation. A hypothetical pathway involves:

  • Condensation : Ethyl acetoacetate, ammonium acetate, and 3-bromo-5-thiomethyl aldehyde precursors react to form a dihydropyridine intermediate.

  • Oxidation : Air or MnO2_2 oxidizes the dihydropyridine to the aromatic pyridine.

Limitations :

  • Requires custom aldehyde precursors, complicating scalability.

  • Limited literature support for bromine retention during oxidation.

Comparative Analysis of Synthetic Routes

Method Conditions Estimated Yield Advantages Disadvantages
EAS BrominationH2_2SO4_4, Br2_2, 135°C, 8h60–75%High regioselectivityHarsh acidity, thermal degradation
HBr/H2_2O2_2HBr (48%), H2_2O2_2, 100°C, 24h50–65%Mild conditions, no Br2_2 gasLonger reaction times
Thioether SubstitutionNaSCH3_3, DMF, 80°C, 6h70–85%High functional group toleranceRequires chloromethyl precursor

Mechanistic and Kinetic Considerations

Bromination Regiochemistry

The methylsulfanylmethyl group’s electron-donating nature activates the pyridine ring at positions 3 and 5. However, steric hindrance at C-5 (due to the substituent) favors bromination at C-3. Computational studies on similar systems suggest a 4:1 meta:para selectivity ratio under EAS conditions.

Stability of Methylsulfanylmethyl Group

Thermogravimetric analysis (TGA) of analogous compounds indicates decomposition above 200°C, confirming compatibility with bromination temperatures ≤140°C.

Industrial Scalability and Cost Analysis

  • Cost Drivers :

    • Bromine (≥$3.00/g) and specialized solvents (e.g., DMF).

    • Catalyst recycling in HBr/H2_2O2_2 systems reduces waste.

  • Optimization Strategies :

    • Continuous-flow reactors for exothermic bromination steps.

    • In situ generation of HBr to minimize handling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-methylsulfanylmethyl-pyridine, considering regioselectivity and functional group compatibility?

  • Methodological Answer : Synthesis typically involves halogenation and sulfanylation steps. For brominated pyridines, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) . The methylsulfanylmethyl group may be introduced via nucleophilic substitution or thiol-ene coupling, with careful pH control to avoid side reactions. Monitoring via thin-layer chromatography (TLC) and intermediate purification by column chromatography ensures stepwise fidelity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The bromine atom induces deshielding in adjacent protons, while the methylsulfanylmethyl group (SCH2CH3) shows characteristic singlet peaks for the methyl protons (δ ~2.1 ppm) and splitting patterns for the CH2 group .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks ([M+H]+) and isotopic patterns (due to bromine’s 79Br/81Br natural abundance).
  • Purity Assessment : Coupling with HPLC (≥95% purity threshold) is recommended for pharmaceutical-grade applications .

Advanced Research Questions

Q. What strategies mitigate bromine displacement during cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)2 with SPhos ligand) to suppress undesired β-hydride elimination or debromination .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce nucleophilic attack on bromine.
  • Temperature Control : Reactions conducted at 60–80°C balance reactivity and stability. Precedent studies on analogous bromopyridines show >80% yield retention under these conditions .

Q. How does the methylsulfanylmethyl group influence the electronic properties and reactivity of the pyridine ring compared to other substituents?

  • Methodological Answer :

  • Electron-Donating Effects : The SCH2CH3 group donates electrons via resonance, increasing electron density at the 3- and 5-positions. This contrasts with electron-withdrawing groups (e.g., CF3 in ), which reduce nucleophilicity .
  • Reactivity Table :
SubstituentHammett σ ValueImpact on Pyridine Reactivity
SCH2CH3 (methylsulfanylmethyl)-0.15Enhances electrophilic substitution
CF3+0.54Directs meta-substitution
Br+0.23Activates para/ortho positions
  • Experimental validation via DFT calculations (e.g., Mulliken charges) is advised to predict reaction sites .

Q. What are the challenges in achieving selective functionalization at the 5-position of the pyridine ring when synthesizing derivatives of this compound?

  • Methodological Answer :

  • Steric Hindrance : The methylsulfanylmethyl group at the 5-position creates steric bulk, complicating nucleophilic attack. Solutions include using bulky ligands (e.g., XPhos) to steer reactivity .
  • Directing Group Strategies : Temporary protecting groups (e.g., Boc on nitrogen) can redirect electrophiles to the 5-position. For example, Pd-catalyzed C–H activation has been used in similar systems to achieve >70% selectivity .

Q. How do solvent polarity and catalyst choice affect the efficiency of Suzuki-Miyaura couplings using this compound as a substrate?

  • Methodological Answer :

  • Solvent Effects : High-polarity solvents (e.g., DMF) improve catalyst solubility but may increase side reactions. Mixed solvents (e.g., THF/H2O) balance polarity and stability .
  • Catalyst Systems : PdCl2(dppf) with K2CO3 base achieves >85% coupling yields with arylboronic acids. Lower yields (~60%) are observed with electron-deficient boronic partners due to reduced transmetalation rates .

Q. What computational methods (e.g., DFT calculations) predict the reactivity and binding modes of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 2-position may show high electrophilicity, making it a target for kinase inhibitors .
  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) with protein targets (e.g., EGFR kinase) predicts binding affinities. Comparative analysis with trifluoromethyl analogs ( ) highlights steric vs. electronic trade-offs .

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